molecular formula C14H14N2O B7793720 (S)-2-Amino-n,2-diphenylacetamide

(S)-2-Amino-n,2-diphenylacetamide

Cat. No.: B7793720
M. Wt: 226.27 g/mol
InChI Key: HCLZWWBOYHLGME-ZDUSSCGKSA-N
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Description

(S)-2-Amino-n,2-diphenylacetamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and two phenyl groups attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-n,2-diphenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and benzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of benzylamine and benzaldehyde.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Acetylation: The final step involves the acetylation of the amine using acetic anhydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the imine intermediate.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-n,2-diphenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

(S)-2-Amino-n,2-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-n,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-n,2-diphenylacetamide: The enantiomer of (S)-2-Amino-n,2-diphenylacetamide with similar chemical properties but different biological activity.

    N-Phenylacetamide: A simpler analog with only one phenyl group.

    Diphenylamine: Lacks the acetamide group but shares the diphenyl structure.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and acetamide functional groups, which allow it to participate in a diverse array of chemical reactions and biological interactions.

Biological Activity

(S)-2-Amino-n,2-diphenylacetamide, a chiral compound with the molecular formula C14H16N2O, has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an amino group and two phenyl rings attached to an acetamide backbone. This unique structure contributes to its reactivity and biological properties, making it a valuable candidate for drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. This property is crucial for its potential therapeutic effects in conditions where enzyme overactivity is a concern.
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing metabolic processes and cellular functions.

1. Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated several derivatives based on this compound's structure against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines. The results showed that some derivatives were more potent than the standard chemotherapeutic agent cisplatin .

CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-2313.5More potent
5fSUIT-210Less potent
5lHT-294.0More potent

2. Anticonvulsant Activity

In animal models, certain derivatives of this compound have shown effectiveness in reducing seizure frequency and duration, indicating potential as an anticonvulsant agent. The mechanism appears to involve modulation of neurotransmitter systems.

3. Antimicrobial Effects

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against bacterial strains. Further studies are needed to elucidate the specific mechanisms involved in these interactions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes related to cancer metabolism found that this compound effectively reduced the activity of these enzymes in vitro. The binding affinity was measured using kinetic assays, revealing a significant reduction in enzyme activity at micromolar concentrations .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound derivatives on human cancer cell lines using MTT assays. The study highlighted that modifications to the phenyl groups significantly influenced cytotoxic potency, emphasizing the importance of structural optimization for therapeutic efficacy.

Properties

IUPAC Name

(2S)-2-amino-N,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLZWWBOYHLGME-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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